4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the configuration of its stereochemical centers. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the amino group might be involved in acid-base reactions, while the carboxylic acid group could participate in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its specific structure and the nature of its functional groups .Scientific Research Applications
Organic Synthesis and Catalysis
As a chiral building block, EAPB participates in asymmetric synthesis. Researchers employ it in Suzuki–Miyaura cross-coupling reactions, where it acts as an organoboron reagent. These reactions enable the construction of complex molecules, making EAPB a versatile tool for synthetic chemists .
Indole Derivatives and Biological Activity
EAPB belongs to the indole family, known for its diverse biological effects. Some indole derivatives exhibit anti-HIV activity, antimicrobial properties, or anticancer potential. Investigating EAPB’s specific biological activities contributes to our understanding of indole-based compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-ethylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-13-6-8-14(9-7-13)18-16(20)12-15(17(21)22)19-10-4-3-5-11-19/h6-9,15H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCHFUHXOKCFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid |
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